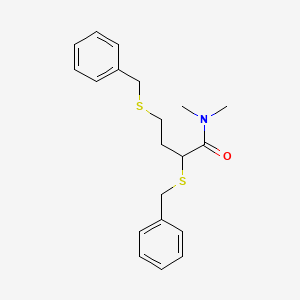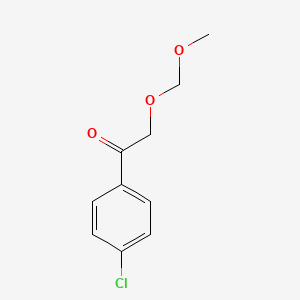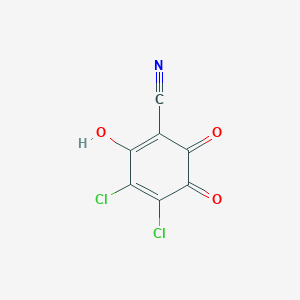
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide is an organic compound characterized by the presence of two benzylsulfanyl groups attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide typically involves the reaction of benzyl mercaptan with a suitable butanamide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the benzyl mercaptan on the butanamide backbone, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl groups, yielding the corresponding butanamide.
Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding butanamide without benzylsulfanyl groups.
Substitution: Various substituted butanamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The benzylsulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets are still under investigation, but its unique structure allows for diverse interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Bis(benzylsulfanyl)quinazoline: Similar in structure but with a quinazoline backbone.
2,4-Bis(benzylsulfanyl)phenol: Contains a phenol group instead of a butanamide backbone.
Uniqueness
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide is unique due to its butanamide backbone combined with benzylsulfanyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
| 121384-99-4 | |
Fórmula molecular |
C20H25NOS2 |
Peso molecular |
359.6 g/mol |
Nombre IUPAC |
2,4-bis(benzylsulfanyl)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C20H25NOS2/c1-21(2)20(22)19(24-16-18-11-7-4-8-12-18)13-14-23-15-17-9-5-3-6-10-17/h3-12,19H,13-16H2,1-2H3 |
Clave InChI |
OPXRJFIBOLBCBB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(CCSCC1=CC=CC=C1)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
